

Application Notes and Protocols: FR198248 in Drug Discovery

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Compound of Interest

Compound Name: *fr198248*

Cat. No.: *B1241017*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of **FR198248**, a novel natural product with potential applications in anti-influenza and antibacterial drug discovery. The information is compiled from available scientific literature and is intended to guide further research and development efforts.

Introduction

FR198248 is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fermentation broth of the fungus *Aspergillus terreus* (strain No. 13830).^{[1][2]} It has demonstrated promising biological activity as both an anti-influenza agent and an inhibitor of bacterial peptide deformylase (PDF).^{[3][4]} Its unique structure and dual activities make it an interesting candidate for further investigation in infectious disease research.

Chemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₅
Molecular Weight	198.17 g/mol
IUPAC Name	4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol

Biological Activity and Potential Applications

Anti-Influenza Activity

FR198248 has shown significant activity against influenza A virus both in vitro and in vivo.[1][2]

In Vitro Activity

In studies using Madin-Darby canine kidney (MDCK) cells, **FR198248** demonstrated anti-influenza virus activity.[1][2]

In Vivo Activity

The compound also exhibited potent anti-influenza activity in a murine model of respiratory tract infection.[1]

Mechanism of Action

The primary mode of action of **FR198248** against influenza A virus is believed to be the inhibition of the virus adsorption stage.[1][2] This suggests that the compound may interfere with the interaction between the viral hemagglutinin and sialic acid receptors on the host cell surface.

Antibacterial Activity

FR198248 has also been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.

Quantitative Data

Target	Organism	Assay	IC ₅₀
Peptide Deformylase (PDF)	Staphylococcus aureus	Enzyme Inhibition Assay	3.6 µM[3][4]

This inhibitory activity against a key bacterial enzyme suggests that **FR198248** could be a lead compound for the development of novel antibacterial agents.

Experimental Protocols

The following are generalized protocols based on the described activities of **FR198248**. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-Influenza Virus Assay (Cytopathic Effect Reduction Assay)

This protocol is designed to evaluate the antiviral activity of **FR198248** by measuring the reduction of the virus-induced cytopathic effect (CPE) in MDCK cells.

Materials:

- Madin-Darby canine kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Influenza A virus stock
- **FR198248** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare serial dilutions of **FR198248** in DMEM. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
- Infection and Treatment:
 - Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

- Add the diluted **FR198248** and a predetermined titer of influenza A virus to the appropriate wells.
- Incubate the plates at 37°C in a 5% CO₂ incubator.
- CPE Observation: Observe the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment).
- Cell Viability Assay: After a set incubation period (e.g., 48-72 hours), perform an MTT assay to quantify cell viability.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) of **FR198248**, which is the concentration that protects 50% of the cells from virus-induced death.

Peptide Deformylase (PDF) Inhibition Assay

This is a biochemical assay to determine the inhibitory activity of **FR198248** against bacterial PDF.

Materials:

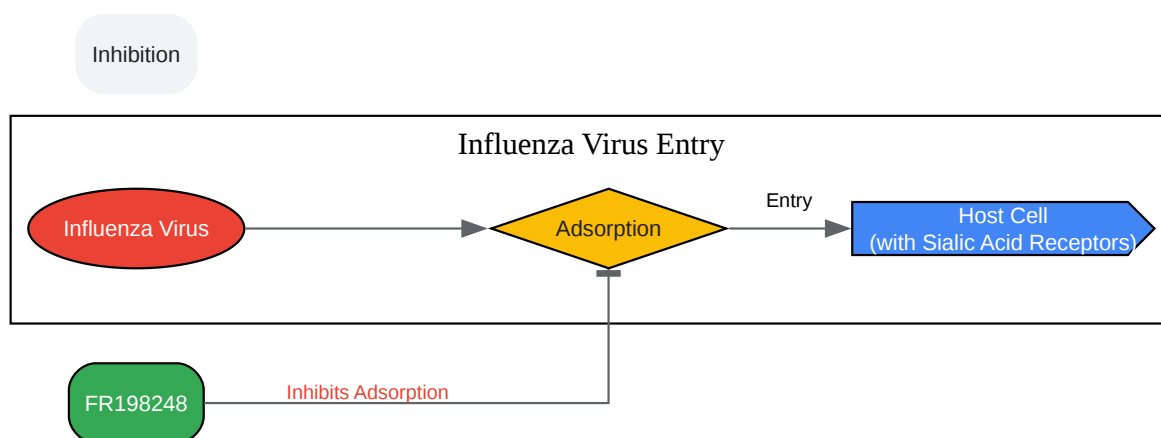
- Recombinant *Staphylococcus aureus* PDF enzyme
- Formyl-Met-Ala-Ser (fMAS) peptide substrate
- Amine-reactive fluorescent probe (e.g., fluorescamine)
- Assay buffer (e.g., HEPES buffer with ZnCl₂)
- **FR198248** stock solution (in DMSO)
- 96-well microplate reader

Procedure:

- Assay Preparation: Prepare serial dilutions of **FR198248** in the assay buffer.
- Enzyme Reaction:

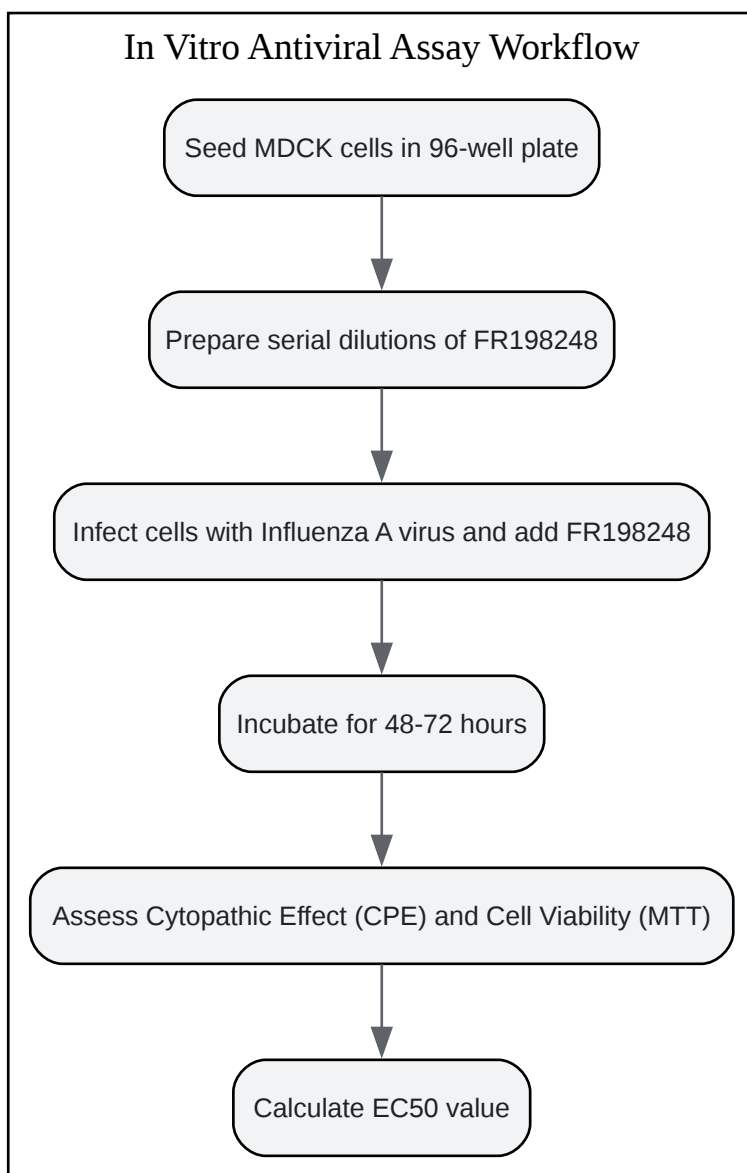
- In a 96-well plate, add the PDF enzyme and the diluted **FR198248**.
- Initiate the reaction by adding the fMAS substrate.
- Incubate at room temperature for a specified time.
- Detection:
 - Stop the reaction and add the amine-reactive fluorescent probe. This probe will react with the N-terminal amine of the deformed product (MAS), generating a fluorescent signal.
- Measurement: Measure the fluorescence intensity using a microplate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}) of **FR198248** by plotting the percentage of inhibition against the compound concentration.

Visualizations



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Caption: Proposed mechanism of action of **FR198248** against influenza virus.



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Caption: A typical experimental workflow for evaluating the in vitro anti-influenza activity of **FR198248**.

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References

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